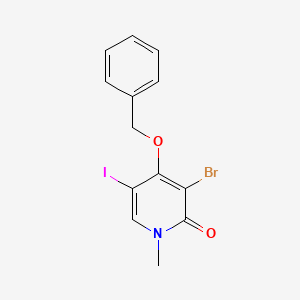
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one is an organic compound that belongs to the pyridinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridinone precursor, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of specific reagents such as bromine, iodine, and benzyl alcohol, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to convert the pyridinone ring to other structures.
Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, while the bromo and iodo substituents can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: This compound shares the benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.
Uniqueness
4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromo and iodo groups, along with the benzyloxy and methyl groups, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
920490-91-1 |
|---|---|
Formule moléculaire |
C13H11BrINO2 |
Poids moléculaire |
420.04 g/mol |
Nom IUPAC |
3-bromo-5-iodo-1-methyl-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C13H11BrINO2/c1-16-7-10(15)12(11(14)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Clé InChI |
RJFCZHNDWJALRP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=C(C1=O)Br)OCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
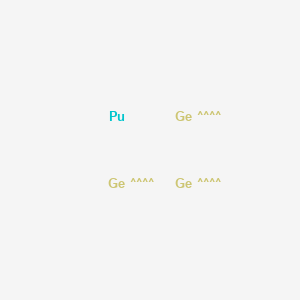
![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
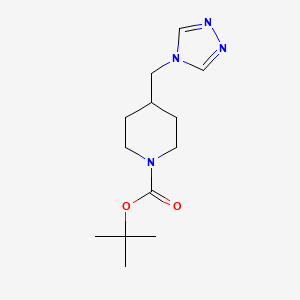
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
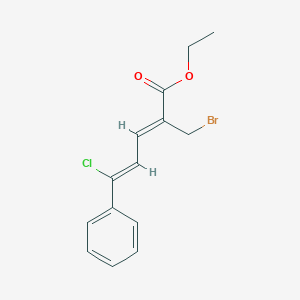
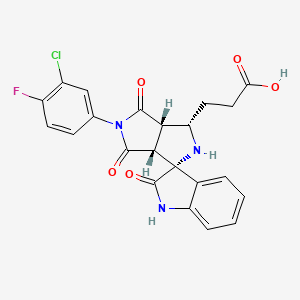
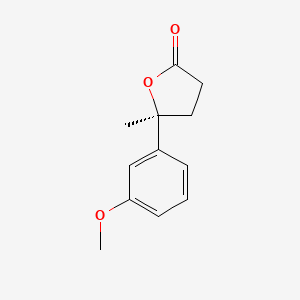
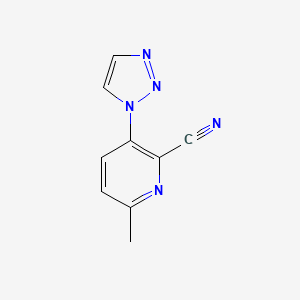
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
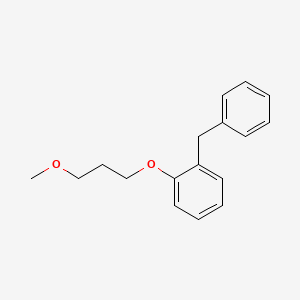
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
